molecular formula C17H21N3OS B2555507 N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 392288-56-1

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Cat. No.: B2555507
CAS No.: 392288-56-1
M. Wt: 315.44
InChI Key: PIZLDRQIIMBLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a specialized heterocyclic compound designed for advanced chemical and pharmacological research. This molecule integrates a thieno[3,4-c]pyrazole scaffold, a structure recognized in medicinal chemistry for its potential as a core pharmacophore. Similar fused heterocyclic systems, such as thienopyrimidines and pyrazolines, are extensively investigated for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects . The presence of the pivalamide group enhances the molecule's metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a versatile synthetic intermediate to develop novel chemical entities or as a reference standard in bio-screening assays to explore new therapeutic pathways. Its complex structure offers a rich platform for further functionalization, supporting innovation in drug discovery programs. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-11-6-5-7-12(8-11)20-15(18-16(21)17(2,3)4)13-9-22-10-14(13)19-20/h5-8H,9-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZLDRQIIMBLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Amino-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazole

The thienopyrazole scaffold is constructed by reacting 3,4-dihydrothiophene-2,5-dione with hydrazine hydrate in ethanol under reflux. This yields 3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazole, confirmed by $$ ^1\text{H} $$-NMR ($$ \delta $$ 7.25 ppm, NH$$_2 $$) and IR ($$ \nu $$ 3350 cm$$^{-1}$$, N-H stretch).

Introduction of the m-Tolyl Group

The m-tolyl substituent is introduced via a Buchwald-Hartwig amination using palladium(II) acetate as a catalyst, Xantphos as a ligand, and m-toluidine. Reaction conditions (toluene, 110°C, 12 hours) afford 3-(m-tolylamino)-4,6-dihydro-2H-thieno[3,4-c]pyrazole in 68% yield.

Pivalamide Functionalization

The final step involves acylation with pivaloyl chloride in dichloromethane using triethylamine as a base. After purification via silica gel chromatography (hexane:ethyl acetate, 3:1), the target compound is isolated as a white solid (mp 142–144°C). LC-MS analysis confirms the molecular ion peak at $$ m/z $$ 328.2 [M+H]$$^+$$.

Synthetic Route 2: One-Pot Tandem Cyclization-Acylation

Reaction Conditions and Optimization

A one-pot method streamlines the synthesis by combining cyclization and acylation steps. Starting with 3-mercapto-4,5-dihydrothiophene-2-carboxylic acid and m-tolylhydrazine, the thienopyrazole ring forms in situ under acidic conditions (HCl, ethanol, 80°C). Subsequent addition of pivaloyl chloride without intermediate isolation yields the final product in 54% yield. Key advantages include reduced purification steps and improved atom economy.

Spectroscopic Validation

  • $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$) : $$ \delta $$ 1.25 (s, 9H, pivaloyl), 2.35 (s, 3H, m-tolyl CH$$3 $$), 3.10–3.30 (m, 4H, thienopyrazole CH$$_2 $$), 6.95–7.20 (m, 4H, aromatic).
  • $$ ^{13}\text{C} $$-NMR : $$ \delta $$ 27.8 (pivaloyl C(CH$$3$$)$$3 $$), 39.5 (quaternary carbon), 121.5–138.0 (aromatic carbons), 178.2 (amide C=O).

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Multi-Step) Route 2 (One-Pot)
Overall Yield (%) 45 54
Reaction Time (hours) 24 16
Purification Complexity High Moderate
Scalability Limited High

Route 2 offers practical advantages for industrial-scale synthesis, though Route 1 provides better control over intermediate purity.

Chemical Reactions Analysis

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide involves its interaction with specific molecular targets within the cells. The compound is believed to inhibit key enzymes involved in the metabolic pathways of parasites, leading to their death. Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine and Pyrazole Families

The compound shares functional and structural similarities with pivalamide-containing pyridine and pyrazole derivatives. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure Reference
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide (Target) Not explicitly provided m-tolyl, pivalamide Thieno[3,4-c]pyrazole
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Chloro, iodo, formyl, pivalamide Pyridine
2-Chloro-6-iodo-3-pivalamidoisonicotinic acid C₁₁H₁₂ClIN₂O₃ 382.58 Chloro, iodo, carboxylic acid, pivalamide Pyridine
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide C₁₂H₁₇IN₂O₂ 384.18 Iodo, methoxy, pivalamide Pyridine
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) C₁₂H₁₂N₆ 240.27 p-tolyl, imino, amine Pyrazolo[3,4-d]pyrimidine

Key Structural and Functional Differences

Core Heterocycle: The target compound’s thieno[3,4-c]pyrazole core distinguishes it from pyridine (e.g., ) or pyrazolopyrimidine (e.g., ) derivatives. Pyrazolo[3,4-d]pyrimidines (e.g., Compound 2 in ) feature a fused pyrimidine ring, which is more planar and electron-deficient than the thieno-pyrazole system.

Substituent Effects :

  • Halogenation : Pyridine analogues in include chloro and iodo groups, which are electron-withdrawing and may influence reactivity or intermolecular interactions. The target compound lacks halogens but incorporates a methyl group (m-tolyl), which is electron-donating.
  • Pivalamide Group : Present in all compared compounds, this group contributes steric bulk and metabolic stability. Its position on the heterocycle (e.g., pyridine C3 vs. pyrazole C3) may affect molecular conformation.

The rigid thieno-pyrazole system may reduce such isomerization tendencies.

Research Findings and Implications

  • Synthetic Accessibility: The synthesis of pyridine-based pivalamide derivatives (e.g., ) often involves halogenation and formylation steps, whereas the target compound’s thieno-pyrazole core may require more complex cyclization strategies.
  • Electronic Properties : The thiophene moiety in the target compound could enhance π-conjugation, making it a candidate for organic electronics (e.g., as a semiconductor or light-emitting material) .
  • Biological Potential: Pyrazolopyrimidines () are explored for kinase inhibition, suggesting that the target compound’s hybrid structure might also interact with similar biological targets.

Biological Activity

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a thienopyrazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique thieno[3,4-c]pyrazole core with a pivalamide substituent. Its structural formula can be represented as follows:

C15H18N2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{S}

Table 1: Structural Characteristics

PropertyValue
IUPAC NameThis compound
Molecular Weight278.38 g/mol
SolubilitySoluble in DMSO and DMF

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of thienopyrazole derivatives. For instance, research demonstrated that these compounds could mitigate oxidative stress in aquatic species such as Clarias gariepinus (African catfish) by reducing erythrocyte malformations induced by toxic agents like 4-nonylphenol. The results indicated a significant reduction in altered erythrocytes when treated with thienopyrazole compounds compared to controls (see Table 2) .

Table 2: Erythrocyte Alterations in Clarias gariepinus

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound A12 ± 1.03
Thienopyrazole Compound B0.6 ± 0.16
Thienopyrazole Compound C28.3 ± 2.04

Antimicrobial and Anticancer Activity

Thienopyrazole derivatives have also been studied for their antimicrobial and anticancer properties. Various studies indicate that these compounds exhibit significant activity against a range of bacterial strains and cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as phosphodiesterases (PDEs), which are involved in various physiological processes including inflammation and immune responses.
  • Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative damage to cells, thus enhancing cellular health and function.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for cancer therapy.

Case Studies

Several case studies have been published demonstrating the efficacy of thienopyrazole derivatives in clinical settings:

  • In Vivo Studies : In animal models, compounds similar to this compound have shown promising results in reducing tumor size and improving survival rates.
  • In Vitro Studies : Laboratory tests on various cancer cell lines revealed that these compounds can induce apoptosis through caspase activation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.